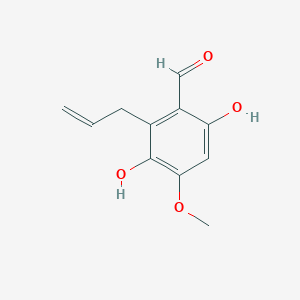![molecular formula C17H21NO2 B420269 4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol](/img/structure/B420269.png)
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol is a complex organic compound with a unique structure that includes a phenol group and an isoquinoline derivative. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol typically involves multiple steps, including the formation of the isoquinoline ring and subsequent functionalization. One common method involves the use of a Friedel-Crafts acylation reaction followed by reduction and methylation steps . The reaction conditions often require the use of catalysts such as palladium or aluminum chloride and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with halogens or other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid or chlorine in chloroform.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol has several applications in scientific research:
作用机制
The mechanism of action of 4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Phenol derivatives: Compounds like 2-methoxyphenol and 3-methoxyphenol share structural similarities but differ in their functional groups and biological activities
Isoquinoline derivatives: Compounds such as berberine and papaverine have similar isoquinoline structures but distinct pharmacological properties.
Uniqueness
4-[(6-methoxy-1,2,3,4,5,8-hexahydro-1-isoquinolinyl)methyl]phenol is unique due to its combined phenol and isoquinoline structure, which imparts specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for diverse research applications.
属性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35g/mol |
IUPAC 名称 |
4-[(6-methoxy-1,2,3,4,5,8-hexahydroisoquinolin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H21NO2/c1-20-15-6-7-16-13(11-15)8-9-18-17(16)10-12-2-4-14(19)5-3-12/h2-6,17-19H,7-11H2,1H3 |
InChI 键 |
DYFRJIOGPUMGML-UHFFFAOYSA-N |
SMILES |
COC1=CCC2=C(C1)CCNC2CC3=CC=C(C=C3)O |
规范 SMILES |
COC1=CCC2=C(C1)CCNC2CC3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-benzyl-N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420186.png)
![N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B420187.png)
![N-benzyl-N'-(4-ethoxyphenyl)-N-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea](/img/structure/B420188.png)
![N-(4-chlorophenyl)-2-{[3-(3-methoxypropyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B420193.png)
![N'-(4-methoxybenzoyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetohydrazide](/img/structure/B420194.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B420200.png)
![N-mesityl-2-{[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B420201.png)
![cyclohexyl {[5-[(4-ethoxyanilino)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B420203.png)
![1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B420205.png)
![2-[5-(4-butoxyphenyl)-2H-tetraazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B420206.png)




